2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure scalability and sustainability. The use of transition-metal-catalyzed reactions and organocatalytic methods can also be explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as a ligand for dopamine receptors, particularly the D2 receptor . This interaction involves binding to the allosteric site of the receptor, which can modulate its activity. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar biological activities.
N-Substituted isoindoline-1,3-diones: These derivatives have been studied for their anticancer and antifungal activities.
Phthalimide derivatives: Known for their diverse biological activities, including antiepileptic and analgesic properties.
Uniqueness
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione stands out due to its specific substitution pattern, which enhances its binding affinity to dopamine receptors and its potential in treating neurological disorders . Its unique structure also allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
20012-61-7 |
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Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13H,14H2 |
InChI Key |
KEXVEOJPANROJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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